methyl 2,6-diphenyl-4-(trifluoromethyl)-4H-1,3,5-oxadiazine-4-carboxylate
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Overview
Description
Methyl 2,6-diphenyl-4-(trifluoromethyl)-4H-1,3,5-oxadiazine-4-carboxylate is a heterocyclic compound that contains an oxadiazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2,6-diphenyl-4-(trifluoromethyl)-4H-1,3,5-oxadiazine-4-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,6-diphenyl-4-(trifluoromethyl)benzohydrazide with methyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Methyl 2,6-diphenyl-4-(trifluoromethyl)-4H-1,3,5-oxadiazine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
Methyl 2,6-diphenyl-4-(trifluoromethyl)-4H-1,3,5-oxadiazine-4-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: It is used in the development of advanced materials with unique properties, such as high thermal stability and resistance to degradation.
Biological Studies: The compound is investigated for its biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of methyl 2,6-diphenyl-4-(trifluoromethyl)-4H-1,3,5-oxadiazine-4-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can interact with enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
2,6-Diphenyl-4-(trifluoromethyl)pyridine: This compound shares structural similarities but lacks the oxadiazine ring.
4-(Trifluoromethyl)phenylboronic acid: Another compound with a trifluoromethyl group, used in different applications.
Uniqueness
Methyl 2,6-diphenyl-4-(trifluoromethyl)-4H-1,3,5-oxadiazine-4-carboxylate is unique due to its oxadiazine ring, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group further enhances its stability and reactivity, making it a valuable compound in various research fields .
Properties
Molecular Formula |
C18H13F3N2O3 |
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Molecular Weight |
362.3 g/mol |
IUPAC Name |
methyl 2,6-diphenyl-4-(trifluoromethyl)-1,3,5-oxadiazine-4-carboxylate |
InChI |
InChI=1S/C18H13F3N2O3/c1-25-16(24)17(18(19,20)21)22-14(12-8-4-2-5-9-12)26-15(23-17)13-10-6-3-7-11-13/h2-11H,1H3 |
InChI Key |
YOLIMLATHZFPDT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1(N=C(OC(=N1)C2=CC=CC=C2)C3=CC=CC=C3)C(F)(F)F |
Origin of Product |
United States |
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